molecular formula C14H15N3O2 B11981857 N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide CAS No. 302909-04-2

N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide

Cat. No.: B11981857
CAS No.: 302909-04-2
M. Wt: 257.29 g/mol
InChI Key: CQHVVLTWNKGYED-CXUHLZMHSA-N
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Description

N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound features a furan ring, a tolyl group, and an acetohydrazide moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(m-tolylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Furan-2-carbaldehyde+2-(m-tolylamino)acetohydrazideN’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide\text{Furan-2-carbaldehyde} + \text{2-(m-tolylamino)acetohydrazide} \rightarrow \text{N'-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide} Furan-2-carbaldehyde+2-(m-tolylamino)acetohydrazide→N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The furan ring and tolyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazone moiety could play crucial roles in its binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(Furan-2-ylmethylene)-2-(p-tolylamino)acetohydrazide
  • N’-(Thiophen-2-ylmethylene)-2-(m-tolylamino)acetohydrazide
  • N’-(Pyridin-2-ylmethylene)-2-(m-tolylamino)acetohydrazide

Uniqueness

N’-(Furan-2-ylmethylene)-2-(m-tolylamino)acetohydrazide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

302909-04-2

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C14H15N3O2/c1-11-4-2-5-12(8-11)15-10-14(18)17-16-9-13-6-3-7-19-13/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+

InChI Key

CQHVVLTWNKGYED-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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